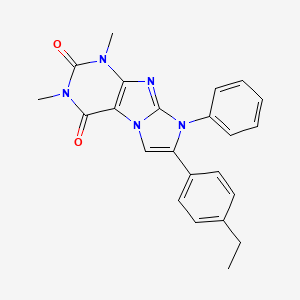

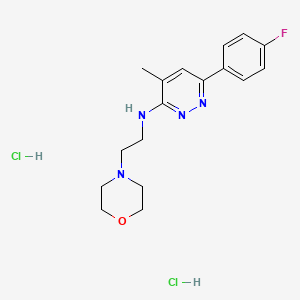

K7C7Xkk3P3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

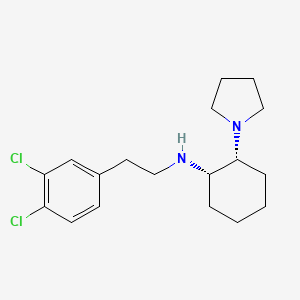

El compuesto K7C7Xkk3P3 LR132 o (+)-3,4-dicloro-N-[(1R,2S)-2-(1-pirrolidinil)ciclohexil]bencenoetanamina , es un antagonista selectivo del receptor sigma. Tiene una afinidad de unión reportada de Ki = 2 ± 0,1 nM para el receptor sigma-1 y más de 350 veces selectividad sobre el receptor sigma-2 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de K7C7Xkk3P3 implica la reacción de 3,4-diclorobencenoetanamina con (1R,2S)-2-(1-pirrolidinil)ciclohexilamina . La reacción generalmente ocurre bajo condiciones controladas para garantizar que se logre la estereoquímica correcta. El proceso involucra:

Reaccionar: los materiales de partida en un solvente adecuado, como o .

Calentar: la mezcla a un rango de temperatura de .

Métodos de Producción Industrial

La producción industrial de This compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Escalar: la reacción en reactores grandes.

Optimizar: las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas.

Análisis De Reacciones Químicas

Tipos de Reacciones

K7C7Xkk3P3: sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando reactivos como o .

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando o .

Sustitución: El compuesto puede sufrir reacciones de sustitución con halógenos o nucleófilos

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Halogenación utilizando gas cloro en presencia de un catalizador

Productos Principales

Oxidación: Formación de o .

Reducción: Formación de o .

Sustitución: Formación de derivados halogenados

Aplicaciones Científicas De Investigación

K7C7Xkk3P3: tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.

Biología: Se estudia por sus efectos en los receptores sigma y su posible papel en la modulación de las funciones celulares.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de afecciones como y .

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como estándar en procesos de control de calidad .

Mecanismo De Acción

K7C7Xkk3P3: ejerce sus efectos al unirse selectivamente a los receptores sigma-1. Esta unión modula la actividad de estos receptores, que están involucrados en varios procesos celulares, que incluyen:

Liberación de neurotransmisores: Influye en la liberación de neurotransmisores como y .

Señalización celular: Afecta las vías de señalización intracelular, lo que lleva a cambios en las funciones celulares.

Neuroprotección: Proporciona efectos protectores contra insultos neurotóxicos, potencialmente beneficiosos en el tratamiento de enfermedades neurodegenerativas

Comparación Con Compuestos Similares

K7C7Xkk3P3: es único debido a su alta selectividad para los receptores sigma-1. Los compuestos similares incluyen:

BD1008: Otro antagonista del receptor sigma con diferentes afinidades de unión.

BD1031: Un compuesto con características estructurales similares pero diferente selectividad y potencia.

Haloperidol: Un antipsicótico bien conocido con actividad del receptor sigma pero menos selectividad en comparación con This compound .

Propiedades

Número CAS |

135211-15-3 |

|---|---|

Fórmula molecular |

C18H26Cl2N2 |

Peso molecular |

341.3 g/mol |

Nombre IUPAC |

(1S,2R)-N-[2-(3,4-dichlorophenyl)ethyl]-2-pyrrolidin-1-ylcyclohexan-1-amine |

InChI |

InChI=1S/C18H26Cl2N2/c19-15-8-7-14(13-16(15)20)9-10-21-17-5-1-2-6-18(17)22-11-3-4-12-22/h7-8,13,17-18,21H,1-6,9-12H2/t17-,18+/m0/s1 |

Clave InChI |

NREHOBGKKWFKES-ZWKOTPCHSA-N |

SMILES isomérico |

C1CC[C@H]([C@H](C1)NCCC2=CC(=C(C=C2)Cl)Cl)N3CCCC3 |

SMILES canónico |

C1CCC(C(C1)NCCC2=CC(=C(C=C2)Cl)Cl)N3CCCC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.